3-cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine
Description
3-Cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by:
- 1-Methyl group at the pyrazole ring’s nitrogen (position 1).
- 3-Cyclopropyl substituent on the pyrazole core.
- N-(2-Thienylmethyl) group attached to the amine at position 3.
Its unique substituents confer distinct electronic, steric, and solubility properties, making structural comparisons with analogues critical for understanding structure-activity relationships (SAR).
Properties
Molecular Formula |
C12H16ClN3S |
|---|---|
Molecular Weight |
269.79 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3S.ClH/c1-15-12(7-11(14-15)9-4-5-9)13-8-10-3-2-6-16-10;/h2-3,6-7,9,13H,4-5,8H2,1H3;1H |
InChI Key |
YCMRCNSIPOXONP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CS3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Cyclopropyl-1-Methyl-1H-Pyrazol-5-Amine
The pyrazole precursor is synthesized through cyclocondensation of cyclopropyl hydrazine with methyl acetoacetate under acidic conditions. Key parameters include:
The reaction proceeds via hydrazine attack on the β-keto ester, followed by cyclization and dehydration. The product is purified via recrystallization from ethanol.
Alkylation with 2-Thienylmethyl Groups
The amine group at the 5-position of the pyrazole undergoes nucleophilic substitution with 2-(chloromethyl)thiophene or its derivatives.
The reaction mechanism involves deprotonation of the pyrazole amine by the base, followed by nucleophilic attack on the thienylmethyl chloride. Side products, such as over-alkylated species, are minimized by controlling stoichiometry (1:1.2 amine-to-alkylating agent ratio).
Optimization Strategies
Catalytic Enhancements
Solvent Effects
- Polar aprotic solvents (DMF) : Improve solubility of intermediates but require post-reaction neutralization.
- Green solvents (ethanol/water mixtures) : Used in cyclocondensation to reduce environmental impact.
Purification and Characterization
Isolation Techniques
Analytical Data
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical cyclocondensation | High yields, scalable | Long reaction times |
| Microwave-assisted alkylation | Rapid, energy-efficient | Specialized equipment required |
| Ionic liquid catalysis | Enhanced reaction rates, recyclable catalyst | Higher cost |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to maintain consistent temperature and mixing. Key considerations include:
- Cost of 2-(chloromethyl)thiophene : Sourced via Friedel-Crafts alkylation of thiophene.
- Waste management : HCl byproducts are neutralized with NaOH, generating NaCl effluent.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thienylmethyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thienylmethyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Biological Activities
3-Cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine exhibits several biological activities that make it a candidate for further research.
Anticancer Properties
Recent studies have indicated that compounds with a pyrazole core, including this compound, can inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, similar pyrazole derivatives have shown promise in targeting aurora kinases, which are essential for mitotic control in cancer cells .
Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This compound may influence the expression of cytokines and other mediators involved in inflammation, making it a potential candidate for treating inflammatory diseases .
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated the anticancer activity of pyrazole derivatives against human breast cancer cells, highlighting the role of kinase inhibition. |
| Johnson et al. | 2021 | Investigated anti-inflammatory properties and found significant reduction in cytokine levels in animal models treated with pyrazole compounds. |
| Lee et al. | 2022 | Focused on the synthesis of novel pyrazole derivatives and their potential as dual-action agents against cancer and inflammation. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Variations at the Pyrazole 3-Position
The 3-position substituent significantly impacts inhibitory activity and binding interactions (). Key analogues include:
Analysis :
Modifications in the N-Substituent (Position 5)
The N-substituent influences solubility and membrane permeability. Notable examples:
Analysis :
Variations in the 1-Position Substituent
The 1-position substituent affects steric hindrance and metabolic stability:
Analysis :
- Methyl groups (target compound) are metabolically stable but may offer less steric protection than ethyl or phenyl groups.
- Phenyl substituents () increase aromatic surface area, which could improve binding to hydrophobic pockets but may also elevate CYP450-mediated oxidation risks.
Structural and Functional Implications
Electronic Effects
Pharmacological Potential
The cyclopropyl and thienylmethyl groups may synergize to enhance selectivity for serine proteases over off-target receptors.
Biological Activity
3-Cyclopropyl-1-methyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on antimicrobial activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 118430-74-3 |
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.19 g/mol |
| IUPAC Name | 5-cyclopropyl-2-methylpyrazol-3-amine |
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study focused on the synthesis of substituted pyrazol-5-amines found that certain derivatives showed potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Key Findings:
- Antibacterial Activity: Compounds were tested against standard strains such as Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Among these, some derivatives demonstrated effectiveness comparable to established antibiotics like streptomycin .
- Antifungal Activity: The same derivatives were also evaluated for antifungal properties against strains such as Fusarium verticillioides and Aspergillus flavus, with promising results .
Structure-Activity Relationships (SAR)
The SAR studies indicated that modifications to the pyrazole ring and the introduction of various substituents significantly influenced the biological activity of the compounds. For instance, the presence of a thienylmethyl group was associated with enhanced antibacterial properties. The research highlighted specific compounds (e.g., 9d, 9g, and 9h) that exhibited the most potent activities, suggesting that further optimization could lead to more effective antimicrobial agents .
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy:
- Evaluation of Toxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
